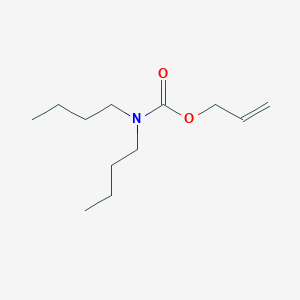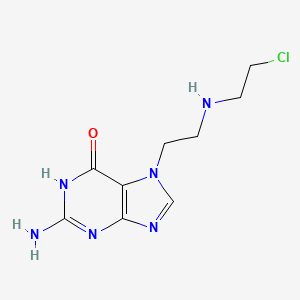
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and medicine. This compound, with its unique structure, offers various functionalities that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride typically involves the reaction of N,N-diethyl-N-(2-hydroxyethyl)ethylenediamine with 4-phenoxybut-2-en-1-yl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N′-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and is used in the synthesis of various chemical compounds.
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride stands out due to its unique combination of a phenoxy group and a quaternary ammonium structure. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for applications in different fields.
Propiedades
| 110255-04-4 | |
Fórmula molecular |
C16H26ClNO2 |
Peso molecular |
299.83 g/mol |
Nombre IUPAC |
diethyl-(2-hydroxyethyl)-(4-phenoxybut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C16H26NO2.ClH/c1-3-17(4-2,13-14-18)12-8-9-15-19-16-10-6-5-7-11-16;/h5-11,18H,3-4,12-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YWJBCWCJEWOLJR-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CCO)CC=CCOC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



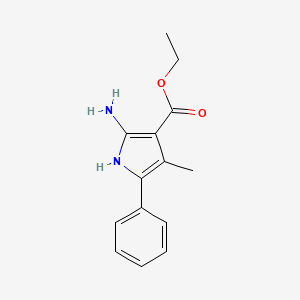
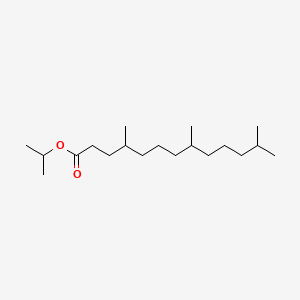
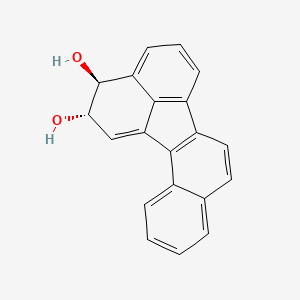
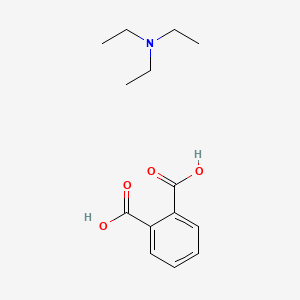
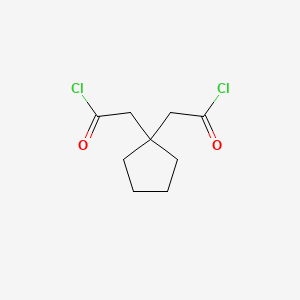
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)


